B1575348 Structure-specific endonuclease subunit SLX4 (603-615)

Structure-specific endonuclease subunit SLX4 (603-615)

Cat. No. B1575348
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Structure-specific endonuclease subunit SLX4

Scientific Research Applications

DNA Repair and Dermatology

The Structure-specific endonuclease subunit SLX4 (603-615) is associated with DNA repair mechanisms. For instance, T4 endonuclease V, a type of endonuclease, has been found to repair ultraviolet (UV)-induced cyclobutane pyrimidine dimers in DNA. Unrepaired, these contribute to mutations leading to actinic keratoses and non-melanoma skin cancers (NMSC), particularly in patients with genetic defects in their DNA repair systems such as xeroderma pigmentosum (XP). The enzyme, when topically applied in a liposome-encapsulated form, can penetrate the stratum corneum, integrating into the cytoplasm and nucleus of epidermal keratinocytes and Langerhans cells. Clinical trials have shown that this treatment can significantly reduce the incidence of basal cell carcinomas and actinic keratoses in XP patients, with minimal adverse effects. Although initially studied in XP patients, there is potential for broader application in individuals prone to premalignant keratoses and NMSC, including organ transplant recipients on immunosuppressive therapy, and individuals with extensive psoralen plus UVA photochemotherapy treatments. It may also be effective for normal individuals in preventing skin cancers (Cafardi & Elmets, 2008) (Cafardi & Elmets, 2008).

Role in Plant Apoptosis

Endonucleases, including those related to the SLX4 subunit, are crucial in programmed cell death (PCD) across various plant tissues and organs, a fundamental component of plant development. These enzymes can be classified into at least two classes: (1) Ca2+- and Mg2+-dependent, and (2) Zn2+-dependent nucleases. Their activities and presence vary with plant age and during apoptosis in a tissue-specific manner. Plant endonucleases are integral in the apoptotic degradation of nuclear material, firstly forming large domains and then internucleosomal DNA fragments, followed by further degradation into oligonucleotides and mononucleotides. Approximately 30 enzymes participate in this apoptotic DNA degradation, with histone H1 influencing endonuclease activity by either stimulating or inhibiting corresponding plant endonucleases. Notably, in the nucleus and cytoplasm of plant cells, Ca2+/Mg2+-dependent endonucleases that recognize substrate DNA methylation status have been identified. This discovery suggests that higher eukaryotes, like higher plants, might possess a restriction-modification system somewhat analogous to that of prokaryotes, indicating a complex and vital role of endonucleases in the life cycle of plants and potentially other organisms (Aleksandrushkina & Vanyushin, 2009).

Clinical and Genetic Studies

Structure-specific endonuclease subunits like SLX4 are part of broader studies in clinical and genetic research. For instance, polymorphisms in the XPG gene, which codes for a single-strand-specific DNA endonuclease functioning in the nucleotide excision repair pathway, have been linked to cancer susceptibility. Variations in the XPG gene can alter the DNA repair capacity of this enzyme, influencing the risk of developing cancer. Moreover, the study of the association between flap endonuclease 1 gene polymorphisms and cancer susceptibility suggests that these polymorphisms can contribute to an increased risk of cancer, highlighting the significance of endonucleases in genomic stability and cancer development (Huang et al., 2017) (Moazeni-Roodi et al., 2019).

properties

sequence

SASQREHQALQDL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Structure-specific endonuclease subunit SLX4 (603-615)

Origin of Product

United States

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